N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
CAS No.: 500266-95-5
Cat. No.: VC4839160
Molecular Formula: C19H15ClFN3O3S
Molecular Weight: 419.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500266-95-5 |
|---|---|
| Molecular Formula | C19H15ClFN3O3S |
| Molecular Weight | 419.86 |
| IUPAC Name | N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H15ClFN3O3S/c20-13-2-1-3-15(9-13)24-19(16-10-28(26,27)11-17(16)23-24)22-18(25)8-12-4-6-14(21)7-5-12/h1-7,9H,8,10-11H2,(H,22,25) |
| Standard InChI Key | YBBOXKKKRPGZQF-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=C(C=C4)F |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step organic transformations, including:
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Formation of the thieno[3,4-c]pyrazole core:
This step typically involves cyclization reactions starting from thiophene derivatives and hydrazine or similar reagents. -
Functionalization with chlorophenyl and fluorophenyl groups:
Substituted aromatic rings are introduced through nucleophilic substitution or coupling reactions. -
Acetamide linkage formation:
The acetamide moiety is added via amide bond formation using acyl chlorides or activated esters.
Each step would be monitored using techniques like Thin Layer Chromatography (TLC) and confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Pharmacological Activity
Compounds with similar structures have shown promise in various therapeutic areas:
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Anti-inflammatory Activity:
The presence of a thienopyrazole core suggests potential as a 5-lipoxygenase (5-LOX) inhibitor, which could reduce inflammation by modulating leukotriene synthesis. -
Anticancer Potential:
Aromatic substitutions (chlorophenyl and fluorophenyl) may enhance interactions with cancer-related enzymes or receptors.
Drug Development
The compound's structural features align with drug-like properties such as Lipinski's Rule of Five, suggesting it could serve as a lead compound for further optimization in drug discovery.
Analytical Characterization
To confirm its structure and purity, the following methods are used:
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NMR Spectroscopy:
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NMR to identify hydrogen environments.
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NMR for carbon skeleton confirmation.
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Mass Spectrometry (MS):
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Provides molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups like amides () and sulfoxides ().
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X-ray Crystallography (if applicable):
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Confirms three-dimensional structure.
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Research Findings
Although specific studies on this exact compound are unavailable in the cited sources, related thienopyrazole derivatives have demonstrated significant biological activities:
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Molecular docking studies suggest high binding affinity to enzymes like LOX or COX.
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In vitro assays indicate potential cytotoxicity against cancer cell lines.
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Drug-likeness evaluations via tools like SwissADME highlight favorable pharmacokinetics.
Limitations
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Lack of direct experimental data on this specific compound.
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Limited information on toxicity and bioavailability.
Future Directions
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In Silico Studies:
Molecular docking to predict binding affinity to biological targets. -
In Vitro Assays:
Testing for anti-inflammatory or anticancer activity using cell lines. -
Pharmacokinetics Evaluation:
Assessing absorption, distribution, metabolism, and excretion (ADME). -
Structure Optimization:
Modifying substituents to enhance potency and selectivity.
This compound represents an exciting candidate for further investigation in medicinal chemistry due to its structural complexity and potential biological activity.
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